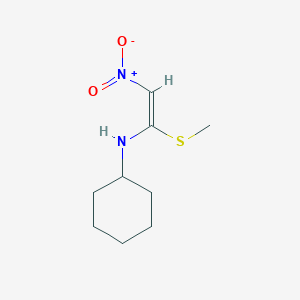
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine is an organic compound that features a cyclohexane ring substituted with a nitrovinyl group and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine typically involves the following steps:
Formation of the Nitrovinyl Intermediate:
Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents like methylthiol or dimethyl disulfide.
Cyclohexanamine Substitution: The final step involves the substitution of the nitrovinyl intermediate with cyclohexanamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrovinyl group could participate in electron transfer reactions, while the methylthio group might influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-N-(1-(Methylthio)-2-nitrovinyl)benzylamine: Similar structure but with a benzylamine group instead of cyclohexanamine.
(E)-N-(1-(Methylthio)-2-nitrovinyl)ethylamine: Similar structure but with an ethylamine group instead of cyclohexanamine.
Uniqueness
(E)-N-(1-(Methylthio)-2-nitrovinyl)cyclohexanamine is unique due to the presence of the cyclohexanamine group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C9H16N2O2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
N-[(E)-1-methylsulfanyl-2-nitroethenyl]cyclohexanamine |
InChI |
InChI=1S/C9H16N2O2S/c1-14-9(7-11(12)13)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3/b9-7+ |
InChIキー |
YQGPZPLMGJUBKC-VQHVLOKHSA-N |
異性体SMILES |
CS/C(=C/[N+](=O)[O-])/NC1CCCCC1 |
正規SMILES |
CSC(=C[N+](=O)[O-])NC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)
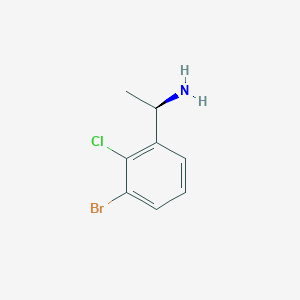
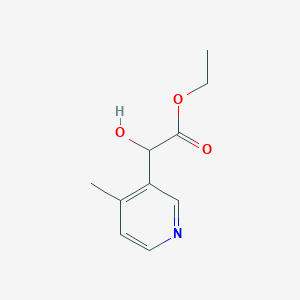
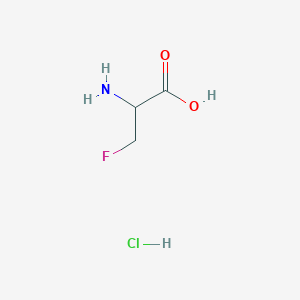
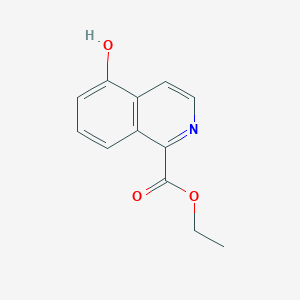
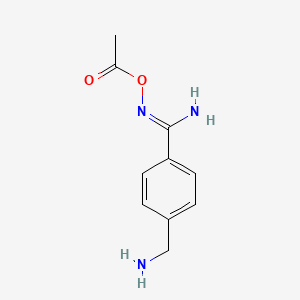
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
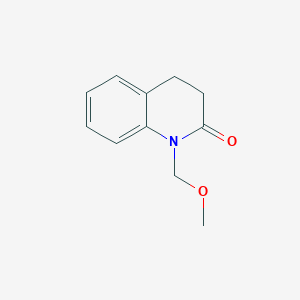
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)
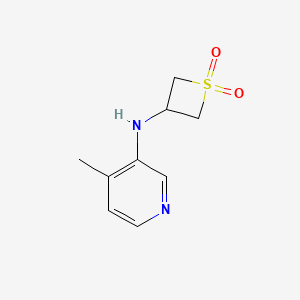
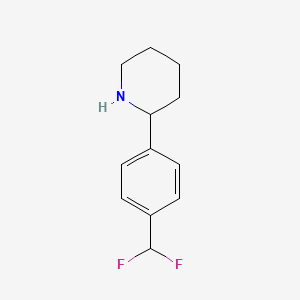
![rel-(1S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15223497.png)
